6-Fluorothiazolo[5,4-b]pyridin-2-amine
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Overview
Description
6-Fluorothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound with the molecular formula C6H4FN3S and a molecular weight of 169.18 g/mol . It is characterized by a fused ring system consisting of a thiazole ring and a pyridine ring, with a fluorine atom at the 6-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorothiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method involves the reaction of 6-fluoropyridine-2-thiol with cyanamide under acidic conditions to form the desired thiazolo[5,4-b]pyridine scaffold . The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained between 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product . The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Fluorothiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature50-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
6-Fluorothiazolo[5,4-b]pyridin-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Fluorothiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects . For example, it may act as an inhibitor of histamine H3 receptors, which are involved in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Fluorothiazolo[5,4-b]pyridin-2-amine can be compared with other similar compounds such as:
Thiazolo[5,4-b]pyridine: Lacks the fluorine atom at the 6-position, which may affect its chemical reactivity and biological activity.
Thiazolo[4,5-b]pyridine: Differently fused ring system, leading to variations in its chemical and biological properties.
2-Aminothiazole: Simpler structure with only a thiazole ring, used as a precursor in the synthesis of more complex heterocycles.
The uniqueness of this compound lies in its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUXJEJELHYNSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440427-89-3 |
Source
|
Record name | 6-fluorothiazolo[5,4-b]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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